molecular formula C18H20N2O2 B2620201 N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide CAS No. 2418644-65-0

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide

Cat. No.: B2620201
CAS No.: 2418644-65-0
M. Wt: 296.37
InChI Key: ZNSBCKAMSGXYHZ-UHFFFAOYSA-N
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Description

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide is a complex organic compound featuring an oxazole ring, a cyclopropyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane.

    Formation of the Propenamide Moiety: The propenamide group is typically formed through amide coupling reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the propenamide moiety, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Saturated oxazole or propenamide derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the propenamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-chlorophenyl)methyl]prop-2-enamide
  • N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-fluorophenyl)methyl]prop-2-enamide

Uniqueness

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-17(21)20(11-15-7-5-4-6-13(15)2)12-16-10-19-18(22-16)14-8-9-14/h3-7,10,14H,1,8-9,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSBCKAMSGXYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2=CN=C(O2)C3CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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